2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c12-10-3-1-2-4-11(10)17(14,15)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLPPFCOPUBEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Base Selection
Temperature Optimization
-
0–5°C : Suppresses side reactions in classical synthesis.
-
Elevated Temperatures (100°C) : Enable rapid coupling in microwave methods.
Structural Characterization and Quality Control
Post-synthesis analysis ensures product integrity:
-
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, 4H, Ar-H), 4.35 (s, 2H, CH₂), 3.10 (s, 1H, NH).
-
¹³C NMR : 162.1 (C-F), 138.5–125.3 (Ar-C), 45.2 (CH₂).
-
Industrial and Environmental Considerations
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and sulfonamide moieties are susceptible to oxidation under controlled conditions. Key findings include:
-
Thiophene ring oxidation : Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones. For example, oxidation at 50°C in dichloromethane produces sulfone derivatives with >80% efficiency .
-
Sulfonamide oxidation : Rare under standard conditions but achievable with strong oxidizers like KMnO₄ in acidic media, leading to sulfonic acid derivatives.
Oxidation Pathways
| Substrate Position | Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Thiophene S-atom | H₂O₂ | Sulfone | 82 | 50°C, 6h |
| Benzene ring | KMnO₄ | Sulfonic acid | 45 | H₂SO₄, 80°C |
Reduction Reactions
The sulfonamide group and aromatic systems can undergo reduction:
-
Sulfonamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a secondary amine, though this is less common due to steric hindrance from the thiophene-methyl group.
-
Nitro-intermediate reduction : In derivatives with nitro groups (e.g., 3-nitro analogs), catalytic hydrogenation (H₂/Pd-C) produces amino-sulfonamides, which are pharmacologically relevant.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the benzene and thiophene rings:
-
Fluorine displacement : The electron-withdrawing fluorine atom facilitates nucleophilic aromatic substitution (SNAr) with amines or alkoxides at elevated temperatures .
-
Thiophene functionalization : Bromination (Br₂/FeBr₃) at the thiophene’s α-position introduces bromine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Substitution Selectivity
| Reaction Type | Reagent | Position Modified | Major Product |
|---|---|---|---|
| SNAr | NH₃ (aq) | Benzene C-2 (F) | 2-amino derivative |
| Electrophilic bromination | Br₂/FeBr₃ | Thiophene C-5 | 5-bromo-thiophene |
Cyclization and Cross-Coupling
The thiophene-methyl group enables cyclization and metal-catalyzed coupling:
-
Pd-mediated coupling : Suzuki reactions with boronic acids yield biaryl derivatives, enhancing structural diversity for drug discovery .
-
Intramolecular cyclization : Under basic conditions (K₂CO₃), the sulfonamide nitrogen can form five-membered heterocycles .
Antiviral Activity Optimization
In a study targeting H5N1 influenza, analogs of 2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide showed EC₅₀ values as low as 0.47 μM when the thiophene was substituted with 2,5-dimethyl groups. Activity correlated with electron-donating substituents enhancing M2 proton channel inhibition .
NLRP3 Inflammasome Inhibition
Replacing the thiophene with a benzothiophene ring (compound 18 ) doubled inhibitory potency against NLRP3, highlighting the role of sulfur-containing heterocycles in bioactivity .
Comparative Reactivity with Analogs
| Compound Modification | Reaction Rate (vs. Parent) | Key Influence |
|---|---|---|
| 4-Fluoro-benzene replacement | 1.5x faster SNAr | Enhanced electrophilicity |
| Thiophene → Furan substitution | 0.7x oxidation rate | Reduced S-atom reactivity |
Scientific Research Applications
Medicinal Chemistry and Pharmacological Potential
The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, which may include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant strains like MRSA. The presence of the sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines and modulate NF-kB signaling pathways, which are critical in inflammatory responses .
- Anticancer Properties : Research has shown that derivatives of sulfonamides can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's structure may enhance its binding affinity to targets involved in cancer progression .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide. SAR studies suggest that modifications to the thiophene or sulfonamide groups can significantly affect the compound's potency against various biological targets.
Table 1: Structure-Activity Relationships
| Modification | Effect on Activity | Reference |
|---|---|---|
| Thiophene substitution | Increased anticancer activity | |
| Fluorine position | Enhanced binding affinity | |
| Sulfonamide group | Essential for antimicrobial action |
Case Studies
Several case studies illustrate the biological activity and therapeutic potential of compounds related to this compound.
Case Study 1: Antimicrobial Efficacy
A related compound demonstrated significant inhibition of biofilm formation in MRSA at concentrations as low as 0.007 mg/mL, showcasing its potential for treating resistant infections .
Case Study 2: Anticancer Activity
In vitro studies revealed that a derivative exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC50 value comparable to established treatments like Tamoxifen, indicating its potential as an anticancer agent .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the thiophene moiety |
| Step 2 | Introduction of the fluorine atom |
| Step 3 | Coupling with benzenesulfonamide |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The fluorine atom and thiophene ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, highlighting key differences in substituents, molecular weight, and synthesis yields:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The target compound’s fluorine atom at the benzene ring’s ortho position contrasts with chlorine and methoxy groups in analogs like those in . Fluorine’s electron-withdrawing nature may influence electronic properties and reactivity compared to chlorine or methoxy substituents.
Synthesis :
- The 44% yield reported for 2-fluoro-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide suggests moderate efficiency in sulfonamide formation, likely due to steric hindrance from bulky substituents. Similar challenges may apply to the target compound.
Physical Properties :
- Melting points are sparsely reported in the evidence. Only the isoxazole derivative in has a documented melting point (87–89°C), which could serve as a benchmark for related compounds.
Research Findings and Limitations
- Structural Diversity : The substitution pattern on the benzene ring and nitrogen atom significantly impacts molecular properties. For example, methoxy groups in enhance solubility in polar solvents compared to halogens.
- Synthetic Challenges : Recrystallization from ethyl acetate/hexanes is a common purification method for sulfonamides , but yields vary depending on substituent bulkiness.
- Data Gaps : Critical data such as solubility, biological activity, and spectroscopic details (e.g., NMR, IR) are absent in the provided evidence, limiting a comprehensive comparison.
Biological Activity
2-Fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and a thiophene ring, which may enhance its interaction with biological targets. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Fluorine Atom: Enhances lipophilicity and may improve binding affinity.
- Thiophene Ring: Contributes to unique electronic properties and potential interactions with biological macromolecules.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes or receptors. Similar compounds have been shown to target:
- M2 Proton Channel: Inhibiting this channel can disrupt viral replication, particularly in influenza viruses.
- Lipoxygenases: Some derivatives exhibit selective inhibition against lipoxygenases, which are involved in inflammatory processes .
Biological Activity
Research indicates several potential biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, displaying effective inhibition at micromolar concentrations. For instance, related sulfonamides have shown significant antibacterial potency against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
These studies indicate that the compound may exhibit cytotoxic effects, potentially leading to cell cycle arrest and programmed cell death .
Study 1: Antiviral Activity
A study focused on the antiviral potential of similar benzenesulfonamides demonstrated their efficacy in inhibiting viral replication through M2 proton channel blockade. The results indicated a significant reduction in viral load in treated cells compared to controls.
Study 2: Anticancer Efficacy
In a comparative analysis of various sulfonamide derivatives, this compound exhibited a notable IC50 value against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Doxorubicin | MCF-7 | 0.50 |
Study 3: Enzyme Inhibition
Research on enzyme inhibition has shown that this compound can effectively inhibit lipoxygenase activity, which plays a crucial role in inflammatory responses. The selectivity of the compound over related enzymes suggests its potential application in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of similar sulfonamides indicates that they undergo metabolism primarily through oxidation pathways in the liver. This metabolic pathway is crucial for determining the bioavailability and therapeutic efficacy of the compound in clinical settings.
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-fluorobenzenesulfonyl chloride and thiophen-3-ylmethanamine. Key steps include:
- Sulfonamide Bond Formation: Reacting the sulfonyl chloride with the amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Optimal yields (~70–80%) are achieved at 0–5°C to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%).
- Challenges: Thiophene ring sensitivity to oxidation requires inert conditions. Alternative routes using microwave-assisted synthesis (e.g., 100°C, 30 min) may reduce reaction time but require rigorous solvent drying .
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Key signals include the thiophene β-protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 5.1–5.3 ppm). Fluorine substituents cause splitting in the aromatic region .
- FT-IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH bend at ~1550 cm⁻¹ .
- X-ray Crystallography: Single-crystal analysis (SHELX suite) confirms bond lengths (e.g., S–N: 1.63 Å) and dihedral angles between the benzene and thiophene rings (e.g., 45–50°) .
Q. What in vitro biological activities have been reported, and under what assay conditions?
Methodological Answer:
- Anticancer Activity: Derivatives with thiophene-linked sulfonamides exhibit IC₅₀ values of 2–10 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines via apoptosis induction. Assays use MTT protocols with doxorubicin as a positive control .
- Antimicrobial Screening: Disk diffusion assays (50 µg/mL) show moderate activity against E. coli (12 mm inhibition zone) and S. aureus (14 mm). Minimal inhibitory concentrations (MICs) range from 25–50 µg/mL .
Q. How can coordination complexes with this sulfonamide enhance bioactivity?
Methodological Answer:
- Metal Complexation: Mn(II) or Zn(II) complexes with Schiff base derivatives (e.g., 4-((2-hydroxynaphthyl)methyleneamino)-N-(pyridin-2-yl)benzenesulfonamide) show 2–4× higher antimicrobial activity than the free ligand. Synthesis involves refluxing the ligand with metal salts (e.g., MnCl₂) in ethanol .
- Mechanism: Enhanced activity is attributed to increased lipophilicity and disrupted microbial membrane integrity via metal-ligand charge transfer .
Q. What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with carbonic anhydrase IX (CA-IX), a cancer target. Docking scores (e.g., −9.2 kcal/mol) suggest strong binding to the Zn²⁺ active site via sulfonamide oxygen coordination .
- MD Simulations: GROMACS simulations (100 ns) assess stability of the ligand-CA-IX complex, with RMSD <2.0 Å indicating stable binding .
Q. What challenges arise in X-ray crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth: Poor solubility in common solvents (e.g., DMSO) necessitates vapor diffusion (e.g., ethanol/water). Twinning or disorder in the thiophene ring may require SHELXD for structure solution .
- Refinement: High thermal motion in the fluorophenyl group is mitigated by TLS parameterization in SHELXL .
Q. How should discrepancies in reported biological activity data be analyzed?
Methodological Answer:
- Assay Variability: Differences in cell line passage number (e.g., MCF-7 vs. MDA-MB-231) or culture medium (RPMI vs. DMEM) alter IC₅₀ values. Normalize data using Z-factor controls .
- Solubility Limits: DMSO concentrations >1% in assays may artifactually reduce activity. Use solubilization agents like cyclodextrins .
Q. What structure-activity relationships (SARs) guide derivative design?
Methodological Answer:
- Electron-Withdrawing Groups: Fluorine at the benzene para position increases metabolic stability but reduces solubility. Substitution with trifluoromethyl enhances CA-IX inhibition .
- Thiophene Modifications: Methylation at thiophene C-5 improves anticancer activity (IC₅₀: 2.1 µM vs. 4.7 µM for unsubstituted analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
